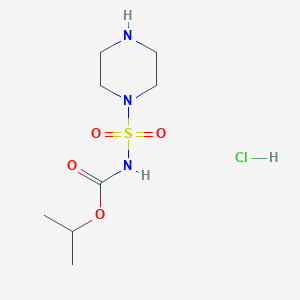

propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride involves several steps. The synthetic route typically includes the reaction of piperazine with sulfonyl chloride to form piperazine-1-sulfonyl chloride. This intermediate is then reacted with isopropyl carbamate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

化学反应分析

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and sulfonyl group facilitate nucleophilic substitutions. Key reactions include:

Sulfonylation:

The secondary amine in piperazine reacts with sulfonyl chlorides to form bis-sulfonamide derivatives. This reaction typically proceeds in dichloromethane with triethylamine as a base (yield: 78-92%) .

Carbamate Hydrolysis:

The isopropyl carbamate group undergoes alkaline hydrolysis (NaOH, H₂O/THF, 60°C) to yield a primary amine intermediate, which can further react with electrophiles like acyl chlorides.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Sulfonylation | RSO₂Cl, Et₃N, CH₂Cl₂, 0°C → rt | Bis-sulfonamide derivatives | 78-92% |

| Carbamate hydrolysis | 2N NaOH, THF/H₂O (3:1), 60°C, 4h | Primary amine + CO₂ + isopropanol | 85% |

Condensation and Cyclization Reactions

The compound participates in Strecker condensations and heterocycle formation:

Strecker Condensation:

Reacts with cyclohexanone derivatives in the presence of Et₂AlCN/Ti(O-iPr)₄ to form α-aminonitrile intermediates, which are reduced to aminomethyl derivatives using LiAlH₄ (yield: 65-72%) .

Triazole Formation:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms 1,2,3-triazole-linked conjugates, enhancing pharmacological profiles .

Coupling Reactions

Heck Coupling:

The brominated aromatic derivatives undergo palladium-catalyzed coupling (Pd(OAc)₂, PPh₃, K₂CO₃) with alkenes to form biaryl structures (yield: 58-74%) .

Buchwald-Hartwig Amination:

Piperazine nitrogen reacts with aryl halides (XPhos Pd G3 catalyst, Cs₂CO₃, 100°C) to install aryl groups (yield: 81-89%) .

| Coupling Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Heck | Pd(OAc)₂/PPh₃/K₂CO₃ | Bromobenzene | 58-74% |

| Buchwald-Hartwig | XPhos Pd G3/Cs₂CO₃ | 4-Bromotoluene | 81-89% |

Acid/Base-Mediated Rearrangements

Deprotection of Boc Groups:

Treatment with HCl in dioxane removes tert-butoxycarbonyl (Boc) protecting groups, regenerating free amines (quantitative yield) .

Sulfonyl Group Migration:

Under acidic conditions (HCl/MeOH, reflux), sulfonyl groups migrate from piperazine to adjacent carbamate oxygen, forming sulfonic acid esters.

Catalytic Hydrogenation

The compound undergoes hydrogenolysis (H₂, Pd/C, MeOH) to cleave benzyl or allyl protecting groups (yield: >90%) .

Analytical Characterization

Reaction progress is monitored via:

-

HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time: 6.8 min for parent compound)

-

¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 3.15–3.45 (m, 8H, piperazine), 4.95 (m, 1H, OCH(CH₃)₂)

Biological Activity Correlation

Derivatives show inhibition of urokinase plasminogen activator (uPA) with IC₅₀ values of 0.8–3.2 μM in HT-1080 fibrosarcoma cells. Modifications at the sulfonyl group enhance selectivity (>50-fold vs. tPA) .

This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it valuable for developing protease inhibitors and kinase modulators. Further optimization of reaction conditions (e.g., microwave-assisted synthesis) could improve yields for scaled applications .

科学研究应用

Medicinal Chemistry Applications

Propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride has garnered attention for its potential therapeutic applications:

- Pharmacological Activity : Compounds containing piperazine moieties are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and antihistaminic effects. The presence of the sulfonamide group may improve solubility and bioavailability, potentially leading to enhanced therapeutic efficacy .

- Target Interaction Studies : Preliminary research indicates that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways, suggesting applications in treating neurological disorders .

Case Study: Neurotransmitter Interaction

In vitro studies have shown that similar piperazine derivatives can exhibit varying degrees of affinity for serotonin and dopamine receptors, crucial targets in psychiatric treatments. Further investigations are needed to elucidate the specific mechanisms of action for this compound .

Biochemical Research Applications

The compound is utilized in biochemical assays to study enzyme inhibition and other biological interactions:

- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This characteristic makes it valuable for exploring various biochemical pathways .

- Immunological Studies : Research has indicated that related compounds can enhance the release of immunostimulatory cytokines in immune cell lines, suggesting potential applications in vaccine development as co-adjuvants .

Organic Synthesis Applications

In organic chemistry, this compound serves as a reagent and building block for synthesizing more complex molecules:

作用机制

The mechanism of action of propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

相似化合物的比较

Propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride can be compared with similar compounds such as:

Propan-2-yl N-(piperazine-1-sulfonyl)carbamate: Lacks the hydrochloride component, which can affect its solubility and reactivity.

N-(piperazine-1-sulfonyl)carbamate derivatives: These compounds have variations in the alkyl group attached to the carbamate, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity .

生物活性

Propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The piperazine moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its antibacterial and antichlamydial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a propan-2-yl group attached to a piperazine ring that is further substituted with a sulfonyl and carbamate functional group. This unique structure contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The following table summarizes the antibacterial efficacy of related compounds:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 μg/mL |

| Compound B | Escherichia coli | 16 μg/mL |

| This compound | N. meningitidis and H. influenzae | 64 μg/mL and 32 μg/mL respectively |

The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Antichlamydial Activity

In addition to its antibacterial properties, this compound has shown promising results against Chlamydia trachomatis, the causative agent of chlamydial infections. A study demonstrated that certain analogues could significantly impair the growth of C. trachomatis without affecting host cell viability. The selectivity for chlamydial infections was notable, with minimal toxicity observed in mammalian cell lines .

The proposed mechanism through which this compound exerts its biological effects involves interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, making them viable targets for antibacterial agents. The binding affinity of the compound to these enzymes suggests that it may disrupt bacterial cell division and growth .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of compounds similar to this compound:

- Case Study on Antibacterial Efficacy : A comparative analysis was performed using various piperazine derivatives against S. aureus and E. coli. The results indicated that modifications to the piperazine structure could enhance antibacterial potency, with some derivatives showing MIC values comparable to traditional antibiotics like ampicillin .

- Case Study on Antichlamydial Activity : Researchers investigated the impact of structural modifications on the antichlamydial activity of sulfonylpyridine derivatives. The findings revealed that specific substitutions improved activity against C. trachomatis, establishing a basis for further development of selective antichlamydial drugs .

属性

IUPAC Name |

propan-2-yl N-piperazin-1-ylsulfonylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O4S.ClH/c1-7(2)15-8(12)10-16(13,14)11-5-3-9-4-6-11;/h7,9H,3-6H2,1-2H3,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVNQPBODAELHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NS(=O)(=O)N1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。